Cas no 37924-83-7 (2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid)
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid
- 2-amino-2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid
- 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid
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- Inchi: 1S/C9H7BrN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14)
- InChI Key: NBYQWMXGYYEWMX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(C(=O)O)N)=NO2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: -1.2
- Topological Polar Surface Area: 89.4
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191651-100mg |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 100mg |
$ 135.00 | 2022-05-31 | ||
| TRC | A191651-500mg |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 500mg |
$ 500.00 | 2022-05-31 | ||
| TRC | A191651-1g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 1g |
$ 775.00 | 2022-05-31 | ||
| Life Chemicals | F1967-2406-0.25g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F1967-2406-0.5g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F1967-2406-1g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
| Life Chemicals | F1967-2406-2.5g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| Life Chemicals | F1967-2406-5g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| Life Chemicals | F1967-2406-10g |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid |
37924-83-7 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid
Introduction to 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid (CAS No. 37924-83-7) and Its Emerging Applications in Chemical Biology
2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid, identified by the Chemical Abstracts Service registry number 37924-83-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the class of benzodioxole derivatives, characterized by a fused isoxazole ring system linked to an acetic acid moiety. The presence of a bromine substituent at the 5-position of the benzodioxole ring enhances its reactivity, making it a valuable scaffold for medicinal chemistry applications.
The molecular structure of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid consists of a central benzodioxole core, which is a well-known pharmacophore in various bioactive molecules. The isoxazole ring introduces nitrogen atoms into the aromatic system, contributing to hydrogen bonding capabilities and electronic properties that are highly relevant for molecular recognition processes. The amino group at the 2-position and the carboxylic acid group at the 2'-position provide additional functional handles for further derivatization, enabling the synthesis of libraries of analogs for high-throughput screening.
Recent advancements in computational chemistry and machine learning have facilitated the rapid identification of novel bioactive compounds, including derivatives of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid. Studies have demonstrated that modifications to this scaffold can modulate its binding affinity to target proteins, making it a promising candidate for developing small-molecule inhibitors. For instance, computational docking studies have revealed that this compound can interact with enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
In addition to its pharmacological relevance, 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid has been explored in material science applications. The bromine atom in its structure allows for facile cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in constructing complex organic molecules. Researchers have leveraged this reactivity to develop novel polymers and functional materials with applications in optoelectronics and biodegradable plastics.
The synthesis of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid involves multi-step organic transformations, starting from commercially available precursors like 5-bromo salicylaldehyde and malononitrile. The reaction sequence typically includes condensation reactions followed by cyclization to form the isoxazole ring. The introduction of the amino and carboxylic acid groups is achieved through selective functionalization techniques, ensuring high regioselectivity and yield.
One of the most compelling aspects of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid is its versatility in medicinal chemistry. Researchers have synthesized various derivatives by appending different functional groups to its core structure. These derivatives have been evaluated for their biological activity against a range of targets, including kinases, proteases, and ion channels. Notably, some analogs have shown potent inhibitory effects on enzymes implicated in cancer progression, highlighting their therapeutic potential.
The role of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid in drug development has been further supported by preclinical studies. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against tumor cell lines while maintaining low toxicity toward normal cells. These findings suggest that this compound could serve as a lead molecule for developing next-generation anticancer agents. Additionally, its ability to cross the blood-brain barrier has been investigated, opening avenues for treating neurological disorders.
The growing interest in 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid has also spurred innovation in synthetic methodologies. Green chemistry principles have been applied to optimize its synthesis, reducing waste and improving atom economy. For example, catalytic hydrogenation techniques have been employed to introduce the amino group more efficiently than traditional methods. Such advancements not only enhance sustainability but also lower production costs, making this compound more accessible for research and commercial applications.
Future directions in the study of 2-amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid include exploring its role in modulating immune responses. Preliminary data suggest that derivatives of this compound may interact with immune receptors, potentially leading to novel immunomodulatory therapies. Furthermore, its incorporation into drug delivery systems has been proposed as a strategy to enhance bioavailability and targeted action.
In conclusion, 37924 -83 -7 represents a structurally unique and biologically relevant molecule with broad applications across multiple disciplines. Its versatility as a pharmacophore and material precursor underscores its importance in modern chemical research. As new synthetic methods and computational tools continue to emerge, 37924 -83 -7 will undoubtedly play a pivotal role in shaping future discoveries in pharmaceuticals and materials science.
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